Calpain Inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

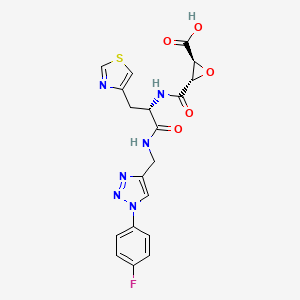

(2S,3S)-3-[[(2S)-1-[[1-(4-fluorophenyl)triazol-4-yl]methylamino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O5S/c20-10-1-3-13(4-2-10)26-7-12(24-25-26)6-21-17(27)14(5-11-8-32-9-22-11)23-18(28)15-16(31-15)19(29)30/h1-4,7-9,14-16H,5-6H2,(H,21,27)(H,23,28)(H,29,30)/t14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWMYOJQVHCYRC-JYJNAYRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CNC(=O)C(CC3=CSC=N3)NC(=O)C4C(O4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CNC(=O)[C@H](CC3=CSC=N3)NC(=O)[C@@H]4[C@H](O4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Calpain Inhibitor-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Calpain Inhibitor-1, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN). Tailored for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, inhibitory kinetics, and cellular effects of this potent and cell-permeable cysteine protease inhibitor. Through a comprehensive review of established signaling pathways, quantitative data, and detailed experimental methodologies, this guide serves as a critical resource for investigating the therapeutic potential of calpain inhibition.

Executive Summary

This compound (ALLN) is a synthetic tripeptide aldehyde that functions as a potent, reversible, and competitive inhibitor of a range of cysteine proteases, most notably calpain I (μ-calpain) and calpain II (m-calpain).[1][2][3][4] Its mechanism of action involves the formation of a covalent but reversible hemiacetal between its aldehyde group and the active site cysteine residue of the target protease.[1] This interaction blocks the enzyme's catalytic activity, preventing the cleavage of its natural substrates and thereby modulating numerous downstream cellular processes.[1] Dysregulation of calpain activity is implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making calpain inhibitors like ALLN valuable tools for both basic research and therapeutic development.[1]

Mechanism of Action of this compound (ALLN)

The inhibitory action of this compound is centered on its C-terminal aldehyde functional group. As a peptide analog, ALLN mimics the natural substrates of calpains, allowing it to bind to the enzyme's active site.[1] Upon binding, the aldehyde group forms a covalent thiohemiacetal linkage with the sulfhydryl group of the active site cysteine residue. This covalent modification is reversible, which characterizes ALLN as a reversible inhibitor.[1] By occupying the active site, ALLN competitively inhibits the binding and subsequent cleavage of endogenous protein substrates.

Quantitative Data: Inhibitory Potency of this compound (ALLN)

The efficacy of this compound has been quantified against several cysteine proteases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe its potency.

| Target Protease | Inhibition Constant (Ki) | IC50 |

| Calpain I (μ-calpain) | 190 nM[1][2][3][4] | 0.09 μM[5] |

| Calpain II (m-calpain) | 220 nM[1][2][3][4] | |

| Cathepsin B | 150 nM[1][2][3] | |

| Cathepsin L | 500 pM[1][2][3] | |

| Proteasome | 6 μM[4] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration.

Calpain-Regulated Signaling Pathways

Calpains are key modulators of a multitude of signaling pathways critical for cellular function and homeostasis. Their activation by elevated intracellular calcium levels triggers the limited and specific cleavage of a diverse array of protein substrates, leading to either their activation or degradation.

Apoptosis and Cell Death

Calpains are involved in the apoptotic cascade through the cleavage of various cellular substrates. For instance, calpains can cleave and activate pro-apoptotic proteins like Bid and caspases.[6] this compound can block these proteolytic events, thereby inhibiting apoptosis in certain cellular contexts.[4][5]

NF-κB Signaling

Calpain can contribute to the activation of the NF-κB signaling pathway by cleaving the inhibitory protein IκBα. The degradation of IκBα allows for the translocation of NF-κB to the nucleus, where it can activate the transcription of pro-inflammatory genes. This compound can prevent the degradation of IκBα, thereby suppressing NF-κB activation.[4][5][7]

Experimental Protocols

Calpain Activity Assay (Fluorometric)

This protocol provides a general method for measuring calpain activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysate

-

Extraction Buffer (optimized to prevent auto-activation of calpain)[7][8]

-

Calpain Inhibitor (e.g., ALLN or Z-LLY-FMK) (Negative Control)[7][9]

-

96-well black plates with clear bottoms

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Harvest cells (1-2 x 10^6) and wash with cold PBS.[9]

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[8][9]

-

Centrifuge at 10,000 x g for 1 minute to pellet cell debris.[8]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate (50-200 µg of protein) to each well and adjust the final volume to 85 µL with Extraction Buffer.[7]

-

Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.[7]

-

Prepare a negative control using untreated cell lysate or by adding a known calpain inhibitor to the treated cell lysate.[7]

-

Add 5 µL of Calpain Substrate to each well to initiate the reaction.[7][9]

-

-

Measurement:

Determination of IC50 and Ki Values

Procedure:

-

Perform the calpain activity assay as described above.

-

For IC50 determination, set up a series of reactions with a constant concentration of calpain and substrate, and varying concentrations of the inhibitor (e.g., ALLN).[10]

-

Plot the reaction velocity (or fluorescence intensity) against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[10]

Western Blotting for Calpain Substrate Cleavage

This protocol outlines the detection of the cleavage of a specific calpain substrate, such as α-synuclein, by Western blotting.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody specific to the calpain-cleaved fragment of the substrate

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent detection reagents

Procedure:

-

Sample Preparation:

-

Prepare protein lysates from control and treated (e.g., with a calcium ionophore to activate calpains) cells or tissues.[11]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

-

The appearance or increased intensity of a band corresponding to the cleaved fragment indicates calpain activity.

-

References

- 1. calpain-inhibitor-i.com [calpain-inhibitor-i.com]

- 2. apexbt.com [apexbt.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cephamls.com [cephamls.com]

- 5. Calpain Inhibitor I One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. courses.edx.org [courses.edx.org]

- 11. Calpain-Cleavage of α-Synuclein: Connecting Proteolytic Processing to Disease-Linked Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calpain Inhibitor-1 in Apoptotic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis. While the caspase family of proteases are central executioners of apoptosis, other proteases, such as calpains, play significant modulatory roles. Calpains are a family of calcium-dependent cysteine proteases that, upon activation by elevated intracellular calcium, can cleave a wide array of cellular substrates, influencing both pro-apoptotic and anti-apoptotic signaling pathways. Calpain Inhibitor-1, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable inhibitor of calpains that has become an invaluable tool for elucidating the complex role of these proteases in apoptosis. This technical guide provides an in-depth overview of the mechanisms by which this compound influences apoptosis, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Introduction to Calpains and Their Activation

Calpains are non-lysosomal cysteine proteases that are activated by elevated intracellular calcium levels.[1] The two most ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain), which require micromolar and millimolar concentrations of Ca²⁺ for activation, respectively.[1] Under normal resting conditions, intracellular Ca²⁺ is low (50-100 nM), and calpains exist as inactive proenzymes in the cytosol.[1]

Upon receiving a pro-apoptotic stimulus that disrupts calcium homeostasis, intracellular Ca²⁺ levels rise, triggering calpain activation through mechanisms such as autolysis and translocation to the plasma membrane.[1] This activation is tightly regulated by the endogenous inhibitor protein, calpastatin.[1] However, under pathological conditions, this regulation can be perturbed, leading to sustained calpain activity.[1] Activated calpains cleave a multitude of substrates, including cytoskeletal proteins, signaling molecules, and key components of the apoptotic machinery, thereby influencing the cell's fate.[1]

This compound (ALLN) is a peptide aldehyde that reversibly inhibits calpain-1 and calpain-2.[2] It also exhibits inhibitory activity against other proteases, including cathepsins and the proteasome, a fact that researchers must consider when interpreting experimental results.[2][3][4]

The Dual Role of Calpain Inhibition in Apoptosis

The role of calpains in apoptosis is complex, with evidence supporting both pro-apoptotic and anti-apoptotic functions. Consequently, the effect of this compound is highly context-dependent, varying with cell type and the nature of the apoptotic stimulus.

-

Anti-Apoptotic Effects (Inhibition of Apoptosis): In many models, particularly in neuronal cells and ischemia-reperfusion injury, calpain activation is a key step in the apoptotic cascade.[1][4] Here, this compound acts as a cytoprotective agent by preventing the degradation of essential cellular proteins and blocking the activation of downstream apoptotic effectors.[1][4][5]

-

Pro-Apoptotic Effects (Induction of Apoptosis): Conversely, in some cancer cell lines, calpains may contribute to cell survival, possibly by degrading pro-apoptotic proteins. In these contexts, inhibiting calpain activity with this compound can actually induce or enhance apoptosis.[6] For instance, studies in human prostate cancer cells have shown that calpain inhibitors can trigger apoptosis, potentially through the sustained activation of the AP-1 transcription factor.[6]

Signaling Pathways Modulated by this compound

This compound influences the core apoptotic pathways—the intrinsic (mitochondrial) and extrinsic (death receptor) pathways—primarily by preventing the calpain-mediated cleavage of key signaling proteins.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). Calpains can promote this pathway at several key junctures, and their inhibition can therefore block apoptosis.

-

Cleavage of Bcl-2 Family Proteins: Calpains can directly cleave pro-apoptotic proteins like Bax and Bid. The cleavage of Bax from its p21 form to a truncated p18 fragment is believed to be a more potent inducer of apoptosis.[7][8][9] Similarly, calpain can cleave Bid to a truncated form (tBid), which then translocates to the mitochondria to promote MOMP.[10][11] this compound blocks these cleavage events, thereby stabilizing the anti-apoptotic state.[7]

-

Release of Mitochondrial Factors: By preventing the activation of pro-apoptotic Bcl-2 family members, calpain inhibition prevents the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol.[4][5][12] The inhibition of AIF release is particularly significant in some forms of caspase-independent cell death.[5]

Crosstalk with the Caspase Cascade

The relationship between calpains and caspases is intricate, involving both activation and inactivation loops.

-

Calpain-Mediated Caspase Activation: In some cellular contexts, calpains can directly cleave and activate certain pro-caspases. For example, calpain-1 has been shown to cleave and activate pro-caspase-7. Calpains may also activate caspase-3.[11][13][14]

-

Calpain-Mediated Caspase Inactivation: Conversely, calpains can also cleave caspases at sites that lead to their inactivation. For instance, calpains have been reported to cleave pro-caspase-9 into proteolytically inactive fragments, thereby preventing the activation of downstream caspase-3.[4][5][15]

-

Caspase-Mediated Calpain Regulation: The crosstalk is bidirectional. Caspases, particularly caspase-3, can cleave the endogenous calpain inhibitor, calpastatin.[16][17] This degradation of calpastatin would theoretically lead to unchecked calpain activation, creating a potential feedback loop.

By inhibiting the initial calpain activation, this compound can prevent these complex downstream interactions with the caspase cascade, leading to either a pro- or anti-apoptotic outcome depending on which interactions are dominant in a given system.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and related inhibitors on various apoptotic markers.

Table 1: Inhibitory Concentrations of this compound (ALLN)

| Target Protease | Ki (Inhibitory Constant) | Reference |

| Calpain-1 | 190 nM | [2][3][4] |

| Calpain-2 | 220 nM | [2][3][4] |

| Cathepsin B | 150 nM | [2][3] |

| Cathepsin L | 500 pM | [2][3] |

| Proteasome | 6 µM | [2][4] |

Table 2: Effect of Calpain Inhibitors on Apoptosis and Related Markers

| Cell Type | Apoptotic Stimulus | Inhibitor (Concentration) | Measured Effect | Result | Reference |

| Human Melanoma Cells | Cisplatin (20 µM) | Calpeptin | Cytochrome C Release | Inhibition of release | [18] |

| Rat L6 Myoblasts | IFN-γ (500 units/ml) | Calpeptin (1-5 µM) | % Apoptotic Cells | Significant decrease | [19] |

| Cerebellar Granule Cells | Nitric Oxide (GSNO) | Calpain Inhibitor I, II, III | % Apoptotic Nuclei | Dose-dependent decrease | [20] |

| Neonatal Rat CMs | CVB3 Infection | PD150606 | Cleaved Caspase-3 Levels | Marked decrease | [12] |

| Neonatal Rat CMs | CVB3 Infection | PD150606 | Bax/Bcl-2 Ratio | Decreased Bax, Increased Bcl-2 | [12] |

| HL-60 Cells | 9-AC (drug) | Calpeptin | Bax Cleavage (p21->p18) | Blocked cleavage | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used to study the role of this compound in apoptosis.

Protocol: Calpain Activity Assay (Fluorometric)

This protocol measures calpain activity in cell lysates using a fluorogenic substrate.

Principle: The assay uses a specific calpain substrate, such as Suc-LLVY-AMC or Ac-LLY-AFC, which is non-fluorescent.[1][21] Upon cleavage by active calpain, a highly fluorescent group (AMC or AFC) is released. The fluorescence intensity is directly proportional to calpain activity and can be measured using a fluorescence plate reader.

Procedure Summary:

-

Cell Lysis:

-

Treat cells with the desired apoptotic stimulus and/or this compound. Include untreated controls.

-

Harvest 1-2 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer (provided in commercial kits, specifically designed to prevent auto-activation of calpain).[15][21]

-

Incubate on ice for 20 minutes.

-

Centrifuge at >10,000 x g for 1-5 minutes to pellet debris.

-

Collect the supernatant (cytosolic extract) and determine protein concentration.

-

-

Assay Reaction:

-

In a 96-well plate (black plates are recommended for fluorescence), add 50-200 µg of cell lysate protein per well, and adjust the volume to ~85 µL with Extraction Buffer.

-

Include a positive control (purified active calpain) and a negative control (lysate from untreated cells or treated lysate plus a specific calpain inhibitor).[21]

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of Calpain Substrate (e.g., Ac-LLY-AFC).

-

-

Measurement:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Read fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm for AFC substrate, or Ex/Em = 354/442 nm for AMC substrate.[1][21]

-

Calpain activity is determined by comparing the fluorescence of treated samples to controls.

-

Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Procedure Summary:

-

Cell Preparation:

-

Induce apoptosis in cell culture with the desired stimulus, including treatment with this compound.

-

Harvest cells (including supernatant for suspension cells to collect detached apoptotic cells) and wash twice with cold 1X PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

-

-

Staining:

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to the tube.

-

Add 5 µL of Propidium Iodide (PI) solution just before analysis.

-

-

Analysis:

-

Analyze the samples by flow cytometry as soon as possible (within 1 hour).[10]

-

Results Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

-

Protocol: Caspase-3 Activity Assay (Colorimetric/Fluorometric)

This protocol quantifies the activity of the key executioner caspase, caspase-3.

Principle: A specific peptide substrate for caspase-3 (e.g., DEVD) is conjugated to either a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule.[22] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified by a spectrophotometer or fluorometer.

Procedure Summary:

-

Cell Lysis:

-

Prepare cell lysates from treated and control cells as described in the calpain activity assay (Section 5.1).

-

-

Assay Reaction (96-well plate format):

-

Add 50 µL of cell lysate (containing 50-200 µg protein) to each well.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

-

Include wells for a negative control (no lysate) and inhibitor control.

-

Initiate the reaction by adding 5 µL of 4 mM DEVD-pNA (for colorimetric assay) or DEVD-AMC (for fluorometric assay) substrate.[22]

-

-

Measurement:

-

Incubate at 37°C for 1-2 hours.

-

Read the plate in a microplate reader at 405 nm for the colorimetric (pNA) assay or at Ex/Em = 380/440 nm for the fluorometric (AMC) assay.[22]

-

The fold-increase in caspase-3 activity is determined by comparing results from apoptotic samples with non-induced controls.

-

Conclusion and Future Directions

This compound (ALLN) and other specific calpain inhibitors are indispensable tools for dissecting the intricate role of calpains in apoptosis. The evidence clearly demonstrates that calpains are not merely redundant proteases but are critical modulators that can act upstream of mitochondria, directly on pro-apoptotic Bcl-2 family members, and in complex crosstalk with the caspase cascade. The context-dependent dual role of calpains—sometimes promoting and sometimes inhibiting cell death—highlights the complexity of apoptotic signaling networks.

For drug development professionals, the targeted inhibition of calpains presents a promising therapeutic strategy, particularly in conditions characterized by excessive calcium influx and apoptosis, such as neurodegenerative diseases and ischemia-reperfusion injury.[1] Future research should focus on developing more isoform-specific calpain inhibitors to minimize off-target effects and to more precisely delineate the unique roles of calpain-1, calpain-2, and other family members in the regulation of cell death.

References

- 1. eurogentec.com [eurogentec.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. mpbio.com [mpbio.com]

- 4. The critical role of calpain versus caspase activation in excitotoxic injury induced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Bax cleavage is mediated by calpain during drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calpain-induced Bax-cleavage product is a more potent inducer of apoptotic cell death than wild-type Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurorabiolabs.com [aurorabiolabs.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. abcam.com [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Cleavage of the calpain inhibitor, calpastatin, during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calpeptin Attenuated Apoptosis and Intracellular Inflammatory Changes in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

The Double-Edged Sword: Calpain's Central Role in Neurodegeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Executive Summary

Calpains, a family of calcium-dependent cysteine proteases, are emerging as critical mediators of neurodegeneration. Under physiological conditions, calpains are involved in essential cellular processes such as signal transduction and cytoskeletal remodeling. However, in the context of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), their dysregulation and overactivation contribute significantly to neuronal dysfunction and death. This whitepaper provides a comprehensive technical overview of the function of calpain in neurodegeneration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the complex signaling pathways in which it participates. Understanding the multifaceted role of calpain is paramount for the development of novel therapeutic strategies aimed at mitigating neuronal damage in these devastating disorders.

Introduction: The Calpain System

The calpain family consists of several isoforms, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) being the most ubiquitously expressed in the central nervous system (CNS).[1] Their activity is tightly regulated by intracellular calcium levels and the endogenous inhibitor, calpastatin.[2] Calpain-1 is activated by micromolar concentrations of calcium, while calpain-2 requires millimolar concentrations for its activation.[3] This differential calcium sensitivity suggests distinct physiological and pathological roles for each isoform.[3]

Disruption of calcium homeostasis, a common feature in many neurodegenerative diseases, leads to the sustained and pathological activation of calpains.[2] This overactivation results in the aberrant cleavage of a multitude of cellular substrates, disrupting cellular function and integrity, and ultimately leading to neuronal death through both apoptotic and necrotic pathways.[1][4]

Calpain's Role in Neurodegenerative Diseases: A Quantitative Perspective

The overactivation of calpain is a consistent finding across a range of neurodegenerative disorders. The following tables summarize key quantitative data from various studies, highlighting the extent of calpain dysregulation.

Table 1: Calpain Activation and Substrate Cleavage in Alzheimer's Disease (AD)

| Parameter | Brain Region | Change in AD vs. Control | Reference |

| μ-Calpain Activation Ratio (76-kDa/80-kDa) | Prefrontal Cortex | 3-fold increase | [5] |

| Calpain-2 Levels | Brain | Increased | [6] |

| Calpastatin Levels | Cortex | Markedly depleted | [7] |

| Spectrin Breakdown Products | Hippocampus and Cortex | More pronounced | [5] |

| Spectrin 150-kDa fragment | APP/PS1 mouse model | 32% increase | [6] |

| Calpain Activity | AD Brains | Significantly increased (e.g., 5-fold rise in Ca2+ induced by Aβ oligomers) | [7] |

Table 2: Calpain Dysregulation in Parkinson's Disease (PD)

| Parameter | Model/Tissue | Change in PD vs. Control | Reference |

| m-Calpain (80-kDa and 76-kDa active form) | MPTP-treated mice SN | Increased | [8] |

| Calpain-specific Spectrin Breakdown Product (145-kDa) | MPTP-treated mice SN | Significantly greater level | [8] |

| Calpain-2 Expression | Rotenone rat model SN | Increased | [9] |

| Calpain Activity | Postmortem PD midbrain tissues | Increased | [10] |

Table 3: Calpain-Mediated Cleavage in Huntington's Disease (HD)

| Parameter | Finding | Reference |

| Huntingtin (Htt) Cleavage | Mutant Htt is more readily cleaved by calpain. | [11] |

| Calpain-derived Htt Fragments | Fragments of 72, 67, 62, and 47 kDa are generated. | [11] |

| Calpain Activation | Detected in the caudate of human HD tissue. | [11] |

| Calpain-1, -5, -7, and -10 | Increased levels or activation in HD models. | [12] |

Table 4: Calpain in Amyotrophic Lateral Sclerosis (ALS)

| Parameter | Finding | Reference |

| Calpain-mediated TDP-43 Cleavage | Generates aggregation-prone fragments. | [4] |

| Spectrin Breakdown Products (SBDP145) | Levels increase as early as 5 minutes after optic nerve crush. | [13] |

| Calpain-2 Cleavage of NfL | Breakdown products serve as markers of calpain-2 activity. | [14] |

Key Signaling Pathways Involving Calpain in Neurodegeneration

Calpain's detrimental effects in neurodegeneration are mediated through its involvement in complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Calpain Activation and General Downstream Effects

This pathway illustrates the central mechanism of calpain activation due to disrupted calcium homeostasis and its broad consequences on neuronal integrity.

Calpain's Role in Excitotoxicity

Excitotoxicity, primarily mediated by overactivation of NMDA receptors, is a major contributor to neuronal death and involves a calpain-dependent cascade.

The Interplay between Calpain and Caspase Pathways in Apoptosis

Calpain and caspases, another family of proteases, engage in significant crosstalk during the execution of apoptosis.

Experimental Protocols for Studying Calpain in Neurodegeneration

Accurate and reproducible experimental methods are crucial for advancing our understanding of calpain's role in neurodegeneration. This section provides detailed protocols for key assays.

Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the quantitative measurement of calpain activity in cell lysates or tissue extracts.[15][16][17]

Materials:

-

Extraction Buffer (provided in kits, typically contains a non-denaturing detergent and protease inhibitors that do not inhibit calpain).

-

10x Reaction Buffer.

-

Calpain Substrate (e.g., Ac-LLY-AFC or Suc-LLVY-AMC).

-

Active Calpain (Positive Control).

-

Calpain Inhibitor (e.g., Calpeptin or Z-LLY-FMK) (Negative Control).

-

96-well black plates with clear bottoms.

-

Fluorometer or fluorescence plate reader (Excitation ~360-400 nm, Emission ~440-505 nm).

Procedure:

-

Sample Preparation:

-

Cells: Pellet 1-2 x 10^6 cells and resuspend in 100 µL of ice-cold Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold Extraction Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

-

Determine the protein concentration of the extracts.

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of cell or tissue lysate to a final volume of 85 µL with Extraction Buffer.

-

Prepare a positive control with 1-2 µL of Active Calpain in 85 µL of Extraction Buffer.

-

Prepare a negative control by adding a calpain inhibitor to a sample or using lysate from untreated cells.

-

Add 10 µL of 10x Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calpain activity is proportional to the fluorescence intensity. Compare the fluorescence of treated samples to controls. Activity can be expressed as Relative Fluorescence Units (RFU) per mg of protein.

-

Western Blot for Calpain-Mediated Substrate Cleavage

This protocol details the detection of specific cleavage products of calpain substrates, such as α-spectrin, which serves as a reliable marker of calpain activity.[2][18]

Materials:

-

RIPA buffer with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the substrate of interest (e.g., anti-α-spectrin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant.

-

Quantify protein concentration.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensity of the full-length substrate and its specific cleavage products (e.g., for α-spectrin, the 145 kDa fragment is specific to calpain cleavage).[13]

-

Immunohistochemistry (IHC) for Calpain Localization

This protocol allows for the visualization of calpain expression and localization within brain tissue sections.[20][21]

Materials:

-

Paraffin-embedded or frozen brain tissue sections on slides.

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Blocking solution (e.g., 10% normal goat serum in PBS).

-

Primary antibody against the calpain isoform of interest.

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

DAB substrate kit.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary antibody overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour.

-

Wash with PBS.

-

Incubate with ABC reagent for 30 minutes.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

-

Mounting and Imaging:

-

Mount a coverslip using mounting medium.

-

Image the sections using a light microscope.

-

Therapeutic Implications and Future Directions

The compelling evidence implicating calpain overactivation in the pathogenesis of neurodegenerative diseases has positioned it as a promising therapeutic target. The development of specific calpain inhibitors is an active area of research.[10] However, a key challenge is the development of isoform-specific inhibitors, particularly those that target the neurotoxic calpain-2 while sparing the potentially neuroprotective functions of calpain-1.[9][22]

Future research should focus on:

-

Developing highly selective calpain inhibitors: This will be crucial to minimize off-target effects and maximize therapeutic efficacy.

-

Identifying novel calpain substrates: A deeper understanding of the full range of proteins targeted by calpain in a disease-specific context will reveal new pathogenic mechanisms.

-

Elucidating the upstream regulation of calpain: Targeting the pathways that lead to calpain activation may offer alternative therapeutic strategies.

-

Validating calpain-related biomarkers: The cleavage products of specific calpain substrates hold potential as biomarkers for disease progression and therapeutic response.[8][14]

Conclusion

Calpain is a critical player in the complex and multifactorial processes of neurodegeneration. Its pathological overactivation, driven by disrupted calcium homeostasis, triggers a cascade of detrimental events including cytoskeletal breakdown, synaptic failure, and ultimately, neuronal demise. The quantitative data, signaling pathways, and experimental protocols outlined in this whitepaper provide a foundational resource for researchers and drug development professionals. A thorough understanding of calpain's function is essential for the rational design of novel neuroprotective therapies aimed at halting or slowing the progression of devastating neurodegenerative diseases. By targeting the dysregulated activity of this "double-edged sword" protease, there is significant hope for the development of effective treatments for Alzheimer's, Parkinson's, Huntington's, and other related disorders.

References

- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Calpain Activation and Rho-ROCK Signaling in Parkinson’s Disease and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 5. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain Dysregulation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain activation and progression of inflammatory cycles in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpain Activation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. docs.publicnow.com [docs.publicnow.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. abcam.com [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. bosterbio.com [bosterbio.com]

- 21. Immunohistochemistry (IHC) protocol [hellobio.com]

- 22. mdpi.com [mdpi.com]

Calpain Inhibitor-1: A Technical Guide to a Broad-Spectrum Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain Inhibitor-1, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable, and reversible inhibitor of a variety of cysteine proteases.[1] This technical guide provides a comprehensive overview of its mechanism of action, inhibitory profile, and its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a myriad of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[2] Dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases, muscular dystrophy, and cancer.[2] this compound (ALLN) is a synthetic tripeptide aldehyde that has been instrumental in elucidating the physiological and pathological roles of calpains and other cysteine proteases.[1]

Mechanism of Action

This compound functions as a reversible inhibitor of cysteine proteases.[1] The aldehyde group of ALLN forms a covalent but reversible bond with the active site cysteine residue of the target protease.[1] This interaction blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.[3]

Inhibitory Profile

This compound exhibits a broad inhibitory activity against several cysteine proteases, including calpain I and II, as well as cathepsins B and L.[4][5][6] It also inhibits the proteasome, although at a higher concentration.[5][6] The inhibitory potency, represented by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), is summarized in the table below.

| Target Protease | Inhibition Constant (Ki) | IC50 |

| Calpain I (µ-calpain) | 190 nM[4][6][7] | 100 nM[8][9][10] |

| Calpain II (m-calpain) | 220 nM[4][6][7] | - |

| Cathepsin B | 150 nM[4][6][7] | - |

| Cathepsin L | 500 pM[4][6][7] | - |

| Proteasome | 6 µM[5][6] | - |

Table 1: Inhibitory Potency of this compound (ALLN)

Impact on Cellular Signaling Pathways

This compound has been shown to modulate several critical signaling pathways, primarily through its inhibition of calpains and the proteasome.

NF-κB Signaling Pathway

Calpain can activate the NF-κB signaling pathway by cleaving the inhibitory protein IκBα.[1] this compound prevents the degradation of IκBα and IκBβ by the ubiquitin-proteasome complex, thereby blocking the activation of NF-κB.[5][6][7] This inhibition of NF-κB activation can reduce the production of inflammatory cytokines like TNF and IL-1β.[7]

Apoptosis

Calpains are involved in the apoptotic cascade through the cleavage of various cellular substrates.[1] this compound has been demonstrated to inhibit apoptosis induced by various stimuli.[5] For instance, it inhibits dexamethasone-induced apoptosis in thymocytes and cycloheximide-induced apoptosis in metamyelocytes.[5] It also prevents the tumor necrosis factor-induced (TNF-induced) cleavage of Poly (ADP-ribose) polymerase (PARP) and calpastatin during apoptosis.[5]

MAP Kinase and PI3K/Akt Signaling

Studies have shown that calpain inhibition can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38, and JNK, as well as the PI3K/Akt pathway in human monocytes.[11] This suggests that calpain may negatively regulate these signaling cascades in resting cells.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. What are CAPN1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. cephamls.com [cephamls.com]

- 6. ALLN [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Proteasome | 1448429-06-8 | Invivochem [invivochem.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Calpain inhibition induces activation of the distinct signalling pathways and cell migration in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Calpain Proteolytic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational aspects of calpain proteolytic activity. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the calpain family of proteases. This document details the biochemical properties, regulatory mechanisms, and key signaling pathways involving calpains. Furthermore, it offers detailed experimental protocols for assessing calpain activity and provides a compilation of quantitative data for kinetic parameters and inhibitor constants.

Introduction to the Calpain System

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity.[1] They are considered modulator proteases, as they perform limited and specific cleavage of their substrates, leading to a modification of the substrate's function rather than complete degradation.[2] The calpain system, which includes the calpain proteases, a small regulatory subunit, and the endogenous inhibitor calpastatin, plays a crucial role in a multitude of cellular processes.[1]

The two most well-characterized isoforms are the ubiquitously expressed calpain-1 (μ-calpain) and calpain-2 (m-calpain).[2] These isoforms are heterodimers, composed of a large ~80 kDa catalytic subunit and a common small ~28 kDa regulatory subunit.[2] Their nomenclature reflects their differing requirements for calcium concentration for activation, with μ-calpain requiring micromolar concentrations and m-calpain requiring millimolar concentrations. Dysregulation of calpain activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, muscular dystrophy, and cardiovascular diseases, making them a significant target for therapeutic intervention.[3]

Biochemical Properties and Regulation

The activity of calpains is tightly regulated within the cell to prevent unwanted proteolysis. The primary regulatory mechanism is the intracellular calcium concentration. In their inactive state, the catalytic site of calpains is not properly configured for substrate binding. The binding of calcium ions induces conformational changes that lead to the alignment of the catalytic triad (B1167595) and subsequent activation.

Another key regulatory feature is autolysis. Upon activation, calpains can cleave themselves, which can either lead to a more active form of the enzyme or initiate its degradation. This process is a critical aspect to consider when designing and interpreting experiments, as the active enzyme concentration can change over time.

The sole known endogenous inhibitor of conventional calpains is calpastatin. Calpastatin is a highly specific inhibitor that binds to calpain in a calcium-dependent manner, blocking its proteolytic activity. The balance between calpain and calpastatin levels is crucial for maintaining cellular homeostasis.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data related to the activity and inhibition of calpain-1 and calpain-2. This information is essential for designing experiments and for the development of specific inhibitors.

Table 1: Kinetic Parameters for Calpain Substrates

| Substrate | Calpain Isoform | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Succinyl-Leu-Met-MCA | Porcine Calpain I | 0.23 - 7.08 | 0.062 - 0.805 | - | [4] |

| Succinyl-Leu-Tyr-MCA | Porcine Calpain I | 0.23 - 7.08 | 0.062 - 0.805 | - | [4] |

| Succinyl-Leu-Met-MCA | Porcine Calpain II | 0.23 - 7.08 | 0.062 - 0.805 | - | [4] |

| Succinyl-Leu-Tyr-MCA | Porcine Calpain II | 0.23 - 7.08 | 0.062 - 0.805 | - | [4] |

| Oligopeptide Array | Calpain-1 and -2 | - | - | 12.5 - 1,710 | [5] |

Note: The kcat/Km values for the oligopeptide array represent a range for 119 cleavage sites.

Table 2: Dissociation Constants (KD) for Calpain Subunit Interactions

| Interacting Subunits | Condition | KD (nM) | Reference |

| CAPN1:CAPNS1 | 5 mM Ca2+ | 185 | [6][7] |

| CAPN1:CAPNS1 | Mg2+ | 362 | [6][7] |

| CAPN2:CAPNS1 | 5 mM Ca2+ | 509 | [6][7] |

| CAPN2:CAPNS1 | Mg2+ | 1651 | [6][7] |

Table 3: Inhibition Constants (IC50 and Ki) for Common Calpain Inhibitors

| Inhibitor | Calpain Isoform | IC50 (nM) | Ki (nM) | Reference |

| Leupeptin | Porcine Calpain I | - | 320 | [4] |

| Leupeptin | Porcine Calpain II | - | 430 | [4] |

| Antipain | Porcine Calpain I | - | 1410 | [4] |

| Antipain | Porcine Calpain II | - | 1450 | [4] |

| Calpeptin | Calpain 1 | 5.0, 40.0, 52.0, 1000.0 | - | [7] |

| CID 11199915 | Calpain 1 | 70.0 | 10.0, 15.0, 15.5 | [7] |

| MG132 | Calpain | 1200 | - | [8] |

| Low-molecular-mass kininogen (LK) | Platelet Calpain II | - | 2.7 | [9] |

| High-molecular-mass kininogen (HK) | Platelet Calpain II | - | 2.3 (absence of substrate) | [9] |

| High-molecular-mass kininogen (HK) | Platelet Calpain II | - | 0.71 (saturating substrate) | [9] |

Note: The multiple IC50 values for Calpeptin are from different experimental sources as compiled in the reference.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying calpain activity.

Caption: General mechanism of calpain activation by calcium and inhibition by calpastatin.

Caption: Role of calpain in the intrinsic and extrinsic pathways of apoptosis.

Caption: Calpain's role in regulating focal adhesion turnover during cell migration.

Caption: A generalized experimental workflow for the detection of calpain activity.

Experimental Protocols

This section provides detailed methodologies for three common assays used to measure calpain activity and substrate cleavage.

Fluorometric Calpain Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified calpains or calpain activity in cell lysates.

Materials:

-

Calpain-containing sample (purified enzyme or cell/tissue lysate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT)

-

Activation Buffer (Assay Buffer containing 10 mM CaCl2)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

If using cell or tissue lysates, prepare them in a suitable lysis buffer that does not contain high concentrations of chelating agents. Determine the protein concentration of the lysate.

-

Dilute the purified calpain or lysate to the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add your samples. Include appropriate controls such as a no-enzyme control (blank) and a positive control with a known amount of active calpain.

-

For each sample, prepare a reaction by adding the sample to a final volume of 100 µL with Activation Buffer.

-

-

Initiation of Reaction:

-

To start the reaction, add the fluorogenic substrate to each well to a final concentration of 200 µM.

-

-

Measurement:

-

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for AMC, excitation ~380 nm, emission ~460 nm).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence per unit time) for each sample.

-

Subtract the rate of the blank from the rates of the samples.

-

Calpain activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

-

Casein Zymography for Calpain Activity

This technique allows for the detection of calpain activity within a sample after separation by non-denaturing polyacrylamide gel electrophoresis.

Materials:

-

Sample containing calpains (cell or tissue lysate)

-

Non-denaturing polyacrylamide gel (e.g., 10%) co-polymerized with 0.2% casein

-

Running Buffer (e.g., 25 mM Tris, 192 mM glycine, 1 mM EGTA, pH 8.3)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2, 10 mM 2-mercaptoethanol)

-

Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining Solution (40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a non-denaturing lysis buffer. Avoid using strong detergents or reducing agents in the sample buffer.

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis:

-

Load equal amounts of protein (e.g., 20-50 µg) per lane onto the casein-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Renaturation and Activation:

-

After electrophoresis, remove the gel and wash it twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow for protein renaturation.

-

Incubate the gel in the Incubation Buffer overnight at 37°C with gentle agitation. This allows the calcium to activate the calpains, which will then digest the casein in their vicinity.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with several changes of Destaining Solution until clear bands appear against a blue background.

-

-

Analysis:

-

The clear bands represent areas of casein degradation by active calpains. The position of the bands can help distinguish between different calpain isoforms. The intensity of the clearing is proportional to the amount of active calpain.

-

Immunoblotting for Calpain Substrate Cleavage (α-Fodrin)

This protocol describes the detection of the cleavage of a common calpain substrate, α-fodrin (also known as non-erythroid spectrin), by Western blotting.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and Western blotting apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against α-fodrin (an antibody that recognizes both the full-length protein and the cleavage products is recommended)[5][6][10][11][12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare cell or tissue lysates in a lysis buffer containing protease inhibitors (excluding chelating agents if calpain activity is to be preserved prior to lysis).

-

Determine protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-fodrin antibody diluted in Blocking Buffer overnight at 4°C. The optimal antibody dilution should be determined empirically.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the blot for the presence of the full-length α-fodrin band (~240 kDa) and its characteristic calpain-mediated cleavage products (~150 kDa and ~145 kDa).[13] A decrease in the intensity of the full-length band and an increase in the intensity of the cleavage products indicate calpain activity.

-

Conclusion

The calpain proteolytic system is a complex and tightly regulated network that plays a critical role in a vast array of cellular functions. Understanding the foundational aspects of calpain activity, including its biochemical properties, regulation, and involvement in signaling pathways, is paramount for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the investigation of this important class of proteases. As our knowledge of the specific roles of different calpain isoforms in health and disease continues to expand, the development of isoform-specific inhibitors holds great promise for future therapeutic interventions.

References

- 1. Calpain - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 3. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-Fodrin Antibody | Cell Signaling Technology [cellsignal.com]

- 6. novusbio.com [novusbio.com]

- 7. Quantification and structure-function analysis of calpain-1 and calpain-2 protease subunit interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of inhibition of platelet calpain II by human kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novusbio.com [novusbio.com]

- 11. alpha Fodrin Antibodies | Antibodies.com [antibodies.com]

- 12. stjohnslabs.com [stjohnslabs.com]

- 13. Extensive autolytic fragmentation of membranous versus cytosolic calpain following myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Calpain Inhibition: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Calpain Biology, Pathological Roles, and the Frontier of Inhibitor Development

The calpain family of calcium-dependent cysteine proteases has emerged as a critical regulator of numerous physiological processes and a key mediator in the pathogenesis of a wide array of human diseases. Dysregulation of calpain activity is a central event in the progression of neurodegenerative disorders, cardiovascular conditions, and various cancers. Consequently, the inhibition of these proteases represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the therapeutic potential of calpain inhibition, designed for researchers, scientists, and drug development professionals. It delves into the core biology of calpains, their roles in disease, the landscape of inhibitor development, and the experimental methodologies crucial for advancing this field.

The Calpain System: Structure, Function, and Regulation

The human calpain family consists of 15 isoforms, with µ-calpain (calpain-1) and m-calpain (calpain-2) being the most ubiquitously expressed and extensively studied.[1][2] These enzymes are heterodimers, composed of a large catalytic subunit and a smaller regulatory subunit.[3] Their activity is tightly regulated by intracellular calcium levels, with µ-calpain requiring micromolar concentrations for activation and m-calpain requiring millimolar concentrations.[4] This differential calcium sensitivity dictates their activation under various physiological and pathological conditions.[4] The primary endogenous inhibitor of calpains is calpastatin, which provides an additional layer of regulation to prevent aberrant proteolytic activity.[5]

Under normal physiological conditions, calpains play essential roles in signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis through limited and specific proteolysis of their substrates.[6] However, in pathological states characterized by disrupted calcium homeostasis, such as excitotoxicity in neurodegenerative diseases or ischemia-reperfusion injury, calpains become overactivated.[1][7] This leads to uncontrolled proteolysis of a vast array of cellular proteins, triggering a cascade of detrimental events that culminate in cell death and tissue damage.[7]

The Role of Calpain in Disease Pathogenesis

The overactivation of calpains has been implicated in a multitude of diseases, making them an attractive target for therapeutic intervention.

Neurodegenerative and Neuromuscular Disorders

Calpain hyperactivity is a common feature in a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, traumatic brain injury (TBI), and stroke.[1][7] In AD, calpains contribute to the cleavage of amyloid precursor protein (APP), potentially influencing the production of amyloid-beta (Aβ) peptides.[8] They also cleave tau protein, leading to the formation of neurofibrillary tangles.[9] In TBI and stroke, the massive influx of calcium following injury leads to robust calpain activation, resulting in the breakdown of critical cytoskeletal proteins like spectrin (B1175318) and subsequent neuronal death.[10][11] The neuroprotective effects of calpain inhibitors have been demonstrated in numerous preclinical models of these conditions.[6][9]

Cardiovascular Diseases

In the cardiovascular system, calpains are involved in ischemia-reperfusion injury, cardiac hypertrophy, and heart failure.[12] Overactivation of calpains in cardiomyocytes during an ischemic event leads to the degradation of structural and regulatory proteins, contributing to myocardial damage.[12] Inhibition of calpains has been shown to reduce infarct size and improve cardiac function in animal models of myocardial infarction.[12]

Cancer

The role of calpains in cancer is complex, with evidence suggesting their involvement in tumor progression, metastasis, and apoptosis.[13] Calpain-mediated cleavage of cytoskeletal proteins can facilitate cancer cell migration and invasion.[13] While some studies suggest that calpain inhibition could be a viable anti-cancer strategy, others indicate that calpains may be required for the efficacy of certain chemotherapeutic agents.[13]

The Landscape of Calpain Inhibitors

The development of potent and selective calpain inhibitors is a key focus of therapeutic research. These inhibitors can be broadly categorized into several classes.

Peptidyl Inhibitors

These inhibitors, which include epoxide, aldehyde, and ketoamide-based compounds, target the active site of calpains.[6] While many of these have shown efficacy in preclinical models, a significant challenge has been their lack of specificity, often cross-reacting with other cysteine proteases like cathepsins.[6]

Non-Peptidyl and Allosteric Inhibitors

To overcome the specificity issues of peptidyl inhibitors, research has focused on developing non-peptidyl and allosteric inhibitors.[8][14] Allosteric inhibitors bind to sites on the calpain molecule distinct from the active site, offering the potential for greater isoform selectivity.[8][14]

Clinical Development

A number of calpain inhibitors have been evaluated in preclinical studies, and some are advancing towards clinical trials. AMX0114, an antisense oligonucleotide targeting calpain-2, is currently in a Phase 1 clinical trial for amyotrophic lateral sclerosis (ALS).[15][16][17] The trial is assessing safety, tolerability, and key biomarkers such as neurofilament light chain (NfL) and calpain-2 levels.[15][16][17]

Data Presentation: Quantitative Efficacy of Calpain Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of selected calpain inhibitors.

Table 1: In Vitro Potency of Selected Calpain Inhibitors

| Inhibitor | Type | Target(s) | IC50 / Ki | Source |

| MDL-28170 | Peptide Aldehyde | Calpain, Cathepsin B | Ki = 10 nM (Calpain), 25 nM (Cathepsin B) | [6][18][19] |

| NA-184 | Peptidomimetic | Calpain-2 selective | IC50 = 134 nM (mouse calpain-2), 2826 nM (mouse calpain-1); Ki = 50 nM (human calpain-2), 309 nM (human calpain-1) | [20][21] |

| A-705253 | Ketoamide | Calpain-1 and -2 | Data not publicly available, but potent and selective | [9][12] |

| E-64 | Epoxide | Cysteine Proteases (Calpains, Cathepsins, Papain) | IC50 ≈ 10-100 nM for various cysteine proteases | [22][23][24][25] |

| Calpastatin Peptide | Peptide | Calpain-1 and -2 | IC50 = 20 nM (rabbit calpain-2) | [26] |

| PD150606 | Mercaptoacrylate | Allosteric (Calpains) | IC50 = 19.3 µM (calpain-1) | [14] |

Table 2: In Vivo Efficacy of Selected Calpain Inhibitors in Preclinical Models

| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Source |

| MDL-28170 | Stroke (Focal Cerebral Ischemia) | Rat | 10 mg/kg bolus + 3.33 mg/kg/hr infusion | ~60% reduction in infarct volume when administered up to 6 hours post-ischemia | [11][18] |

| MDL-28170 | Traumatic Brain Injury (CCI) | Mouse | 20 mg/kg IV + 40 mg/kg IP (multiple doses) | ~40% reduction in spectrin breakdown products in hippocampus and cortex | [27] |

| NA-184 | Traumatic Brain Injury (CCI) | Mouse | 1 mg/kg IP | Significant reduction in TBI-induced calpain-2 activation and cell death | [21][28] |

| A-705253 | Alzheimer's Disease | 3xTg-AD Mouse | Dose-dependent oral administration | Attenuated cognitive impairment; lowered Aβ40 and Aβ42 levels; reduced number and size of fibrillar Aβ deposits | [12] |

| E64 & BDA-410 | Alzheimer's Disease | APP/PS1 Mouse | E64: 6.4 mg/kg IP; BDA-410: 30 mg/kg oral (60 days) | Improved spatial-working and associative fear memory; restored normal CREB phosphorylation | [29] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of calpain inhibitors.

In Vitro Calpain Activity Assays

4.1.1 Fluorometric Calpain Activity Assay

This assay is based on the cleavage of a fluorogenic calpain substrate, such as Ac-LLY-AFC.

-

Sample Preparation:

-

Treat cells with the desired compounds.

-

Lyse cells in an extraction buffer that preserves cytosolic proteins and prevents auto-activation of calpain.

-

Determine the protein concentration of the lysate.[30]

-

-

Assay Reaction:

-

In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume with extraction buffer.

-

Include positive controls (active calpain) and negative controls (untreated lysate or lysate with a known calpain inhibitor).[30]

-

Add a 10X reaction buffer and the calpain substrate (e.g., Ac-LLY-AFC).[30]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calpain activity is proportional to the fluorescence intensity and can be expressed as relative fluorescence units (RFU) per milligram of protein.[31]

-

4.1.2 Bioluminescent Calpain Activity Assay (Calpain-Glo™ Assay)

This homogeneous assay measures the activity of calpain-1 and -2 using a proluminescent substrate (Suc-LLVY-aminoluciferin).

-

Reagent Preparation:

-

Reconstitute the Luciferin Detection Reagent with the Calpain-Glo™ Buffer.

-

Add the Suc-LLVY-Glo™ Substrate to the reconstituted reagent to create the Calpain-Glo™ Reagent.

-

If calpain activation is required, add CaCl2 to the Calpain-Glo™ Reagent.[29]

-

-

Assay Procedure:

-

In a 96-well plate, add the sample containing the calpain enzyme.

-

Add an equal volume of the Calpain-Glo™ Reagent to each well.

-

Mix gently and incubate at room temperature for 5-30 minutes.[29]

-

-

Measurement:

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of calpain activity.[14]

-

Western Blot for Spectrin Breakdown Products

This method is a reliable indicator of in vivo calpain activity.

-

Tissue Homogenization:

-

Homogenize brain tissue (e.g., hippocampus, cortex) from treated and control animals in a suitable lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the homogenates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for α-spectrin, which will detect both the intact protein and the characteristic 145/150 kDa breakdown products.[4]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry to determine the ratio of spectrin breakdown products to intact spectrin.

-

In Vivo Animal Models

4.3.1 Controlled Cortical Impact (CCI) Model of TBI in Mice

-

Anesthesia and Surgery:

-

Induction of Injury:

-

Inhibitor Administration:

-

Administer the calpain inhibitor at specified time points post-injury via the desired route (e.g., intraperitoneal or intravenous injection).[27]

-

-

Outcome Assessment:

-

At the desired endpoint, collect brain tissue for histological analysis (e.g., lesion volume measurement) or biochemical assays (e.g., Western blot for spectrin breakdown products).

-

Perform behavioral tests (e.g., adhesive removal test for sensorimotor function) to assess functional recovery.[1]

-

4.3.2 Morris Water Maze (MWM) for Cognitive Assessment in Alzheimer's Disease Mouse Models

-

Apparatus:

-

A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.[16]

-

-

Acquisition Phase (Spatial Learning):

-

Over several days, mice are placed in the pool from different starting locations and must learn the location of the hidden platform using the distal cues.

-

The time to find the platform (escape latency) and the path length are recorded.[32]

-

-

Probe Trial (Spatial Memory):

-

The platform is removed, and the mouse is allowed to swim for a set time.

-

The time spent in the target quadrant where the platform was previously located and the number of platform crossings are measured as an index of spatial memory.[16]

-

-

Inhibitor Treatment:

-

The calpain inhibitor is typically administered chronically over a period of weeks or months before and/or during the behavioral testing.[29]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in calpain research.

Caption: Calpain activation signaling cascade in neurodegeneration.

Caption: General workflow for calpain inhibitor drug discovery.

Caption: Logical flow of calpain inhibitor therapeutic validation.

Conclusion

The compelling body of evidence implicating calpain overactivation in a wide range of debilitating diseases underscores the significant therapeutic potential of its inhibition. The continued development of potent, selective, and brain-penetrant calpain inhibitors, coupled with robust preclinical and clinical evaluation, holds great promise for delivering novel treatments for neurodegenerative disorders, cardiovascular diseases, and potentially cancer. This guide provides a foundational resource for professionals engaged in this exciting and rapidly evolving field of drug discovery.

References

- 1. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 2. Neuron-Microglia Interaction Induced Bi-directional Cytotoxicity Associated with Calpain Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling: a search for a calpain inhibitor as a new treatment for cataractogenesis. | Semantic Scholar [semanticscholar.org]

- 6. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Calpain Activation and Rho-ROCK Signaling in Parkinson’s Disease and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric inhibitors of calpains: Reevaluating inhibition by PD150606 and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What Threshold of Amyloid Reduction Is Necessary to Meaningfully Improve Cognitive Function in Transgenic Alzheimer’s Disease Mice? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. Structure-based design of allosteric calpain-1 inhibitors populating a novel bioactivity space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive survey of p94/calpain 3 substrates by comparative proteomics – Possible regulation of protein synthesis by p94 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]